Uric acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

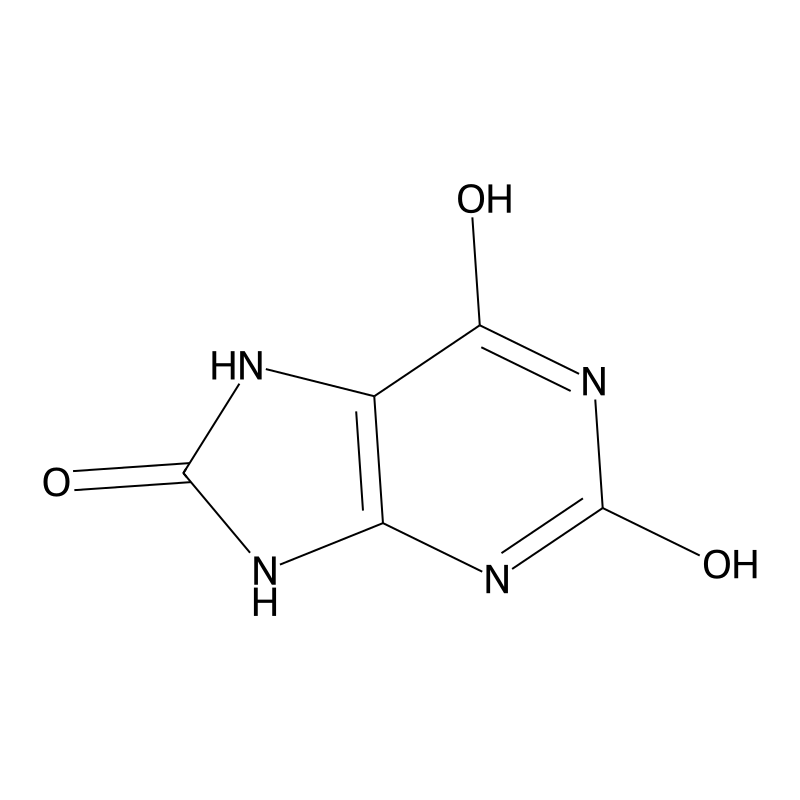

Uric acid is a heterocyclic compound with the chemical formula . It is an end product of purine metabolism in humans and other higher primates, resulting from the breakdown of purine nucleotides. Uric acid is primarily excreted through urine, and its accumulation can lead to conditions such as gout and kidney stones. The compound was first isolated from kidney stones in 1776 by Swedish chemist Carl Wilhelm Scheele, and it has been synthesized in various ways since then, including methods developed by Ivan Horbaczewski in 1882 .

Uric acid exhibits lactam-lactim tautomerism, predominantly existing in the lactam form under physiological conditions. It is classified as a weak acid with two dissociation constants: and . This compound is sparingly soluble in water, which contributes to its propensity to crystallize in joints, leading to painful conditions like gout when present in high concentrations .

Uric acid's primary role in the body is as an excretion product of purine metabolism []. However, recent research suggests it might have additional functions. Studies indicate uric acid may act as an antioxidant, scavenging free radicals and protecting tissues from oxidative stress []. Additionally, uric acid might play a role in regulating blood pressure and vascular function, although more research is needed to clarify this.

Uric acid itself is generally not considered toxic []. However, high uric acid levels in the blood (hyperuricemia) can lead to various health problems. Urate crystals can deposit in joints, causing gout, a form of inflammatory arthritis with severe pain and swelling []. Additionally, high uric acid levels are associated with an increased risk of kidney stones and chronic kidney disease [].

Biomarker for various diseases:

- Gout: Uric acid levels in the blood are a well-established biomarker for gout, a type of inflammatory arthritis caused by the accumulation of urate crystals in joints. High levels of uric acid (hyperuricemia) are a significant risk factor for gout attacks .

- Metabolic syndrome: Research suggests a link between elevated uric acid levels and metabolic syndrome, a cluster of conditions including obesity, high blood pressure, insulin resistance, and abnormal cholesterol levels .

- Cardiovascular disease: Studies have shown an association between high uric acid levels and an increased risk of cardiovascular diseases like heart attack and stroke. However, the exact nature of this relationship requires further investigation .

Potential therapeutic target:

- Gout treatment: Uric acid-lowering drugs like allopurinol and febuxostat are used to manage gout by reducing uric acid production or facilitating its excretion. Research continues to explore new and more effective therapeutic strategies for gout management .

- Other potential applications: Due to its potential role in various diseases, researchers are investigating whether lowering uric acid levels could be beneficial in managing conditions like metabolic syndrome, cardiovascular disease, and even neurodegenerative diseases like Alzheimer's and Parkinson's. However, more research is needed to confirm these potential applications .

Understanding physiological functions:

- Recent research explores the potential physiological functions of uric acid beyond its role as a waste product. Studies suggest it might act as an antioxidant, protecting cells from damage, and may play a role in regulating blood pressure . However, further investigation is needed to fully understand these proposed functions.

Key Reactions:- Reaction with Peroxynitrite: Uric acid forms nitrated derivatives that may influence vascular function by releasing nitric oxide .

- Antioxidant Activity: Uric acid scavenges free radicals, contributing to its role as a significant antioxidant in human plasma .

Uric acid serves multiple biological functions beyond being a waste product. It acts as a potent antioxidant, helping to neutralize free radicals and reactive oxygen species in the body. This antioxidant property is particularly important in preventing oxidative damage to cells and tissues . In humans, uric acid comprises over half of the antioxidant capacity of blood plasma .

Moreover, uric acid's role extends to regulating vascular function. Its derivatives formed during reactions with peroxynitrite may induce vasorelaxation, suggesting potential implications for cardiovascular health .

Uric acid can be synthesized through various methods:

- Natural Metabolism: The primary pathway involves the enzymatic conversion of xanthine and hypoxanthine via xanthine oxidase.

- Chemical Synthesis: Historically, uric acid has been synthesized by heating urea with glycine or through other organic synthesis routes .

- Recent Approaches: Modern synthetic methods also include reactions involving other nitrogenous compounds under controlled conditions to optimize yield and purity.

Uric acid has several applications across different fields:

- Medical Diagnostics: Measurement of uric acid levels in blood and urine helps diagnose conditions like gout and kidney disease.

- Antioxidant Supplementation: Due to its antioxidant properties, uric acid is studied for potential therapeutic roles in various oxidative stress-related diseases.

- Biochemical Research: Uric acid serves as a model compound for studying metabolic pathways involving purines and their derivatives.

Several compounds share structural or functional similarities with uric acid:

| Compound | Structure Similarity | Unique Features |

|---|---|---|

| Allantoin | Similar purine base | Product of uric acid oxidation in some mammals |

| Xanthine | Precursor of uric acid | Intermediate in purine metabolism |

| Hypoxanthine | Precursor of xanthine | Another intermediate in purine metabolism |

| Caffeine | Methylated purine | Stimulant properties; affects metabolism |

Uniqueness of Uric Acid:

Physical Description

Solid

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

LogP

-2.17 (LogP)

-2.17

Melting Point

> 300 °C

UNII

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 30 of 31 companies (only ~ 3.2% companies provided GHS information). For more detailed information, please visit ECHA C&L website

Drug Indication

Pharmacology

Uric Acid is a white tasteless odorless crystalline product of protein metabolism, found in the blood and urine, as well as trace amounts found in the various organs of the body. It can build up and form stones or crystals in various disease states.

MeSH Pharmacological Classification

Mechanism of Action

Other CAS

6009-66-1

1198-77-2

Absorption Distribution and Excretion

Metabolism Metabolites

Wikipedia

Pyrrolysine

Use Classification

General Manufacturing Information

Dates

Romanos E, Planas AM, Amaro S, Chamorro A: Uric acid reduces brain damage and improves the benefits of rt-PA in a rat model of thromboembolic stroke. J Cereb Blood Flow Metab. 2007 Jan;27(1):14-20. Epub 2006 Apr 5. [PMID:16596120]

Amaro S, Soy D, Obach V, Cervera A, Planas AM, Chamorro A: A pilot study of dual treatment with recombinant tissue plasminogen activator and uric acid in acute ischemic stroke. Stroke. 2007 Jul;38(7):2173-5. Epub 2007 May 24. [PMID:17525395]

Maxwell SR, Thomason H, Sandler D, Leguen C, Baxter MA, Thorpe GH, Jones AF, Barnett AH: Antioxidant status in patients with uncomplicated insulin-dependent and non-insulin-dependent diabetes mellitus. Eur J Clin Invest. 1997 Jun;27(6):484-90. [PMID:9229228]

Compounds from Ramazzina, et al. Completing the uric acid degradation pathway through phylogenetic comparison of whole genomes. Nature Chemical Biology, 2006. 10.1038/nchembio768. http://www.nature.com/naturechemicalbiology